6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core of triazole and thiadiazole rings. The compound features a 2-bromophenyl group at position 6 and a methylsulfonyl-piperidinyl moiety at position 2. Triazolothiadiazoles are pharmacologically significant due to their structural similarity to thiosemicarbazides and biguanides, which are associated with diverse biological activities such as anticancer, antibacterial, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H16BrN5O2S2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-4-5-10(9-20)13-17-18-15-21(13)19-14(24-15)11-6-2-3-7-12(11)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
MWBLOGKAMRYQMT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,6-Disubstituted-Triazolo[3,4-b]Thiadiazoles
This method involves multiple steps starting from readily available materials.
Preparation of Substituted Benzoyl Hydrazines: React benzoic acid esters with hydrazine hydrate in ethanol.
Formation of Potassium Dithiocarbazinate Intermediate: Treat the product from the previous step with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the corresponding intermediate potassium dithiocarbazinate.
Cyclization to 4-Amino-5-Substituted-Phenyl-4H-1,2,4-Triazole-3-thiols: Cyclize the dithiocarbazinate salt with excess hydrazine hydrate to obtain 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiols (1a-1d).
Final Cyclization to Triazolothiadiazoles: Convert the triazoles (1a-1d) to 3,6-disubstituted-triazolo[3,4-b]thiadiazoles (2a-2l) using phosphorus oxychloride and a substituted benzoic acid. Reflux the reaction mixture, pour into ice water, adjust the pH, filter the resulting precipitate, wash with ethanol, and recrystallize from absolute ethanol.
Microwave-Assisted Synthesis
An alternative method employs microwave irradiation to synthesize triazolothiadiazole derivatives.
Reactants: Use a 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole and a substituted benzoic acid or substituted phenylacetic acid.
Reaction Conditions: Heat the mixture with phosphorus oxychloride under microwave irradiation (250 W) at 140 °C for 5 to 15 minutes.
Workup: Pour the reaction mixture into crushed ice, neutralize with solid sodium bicarbonate, filter the solid product, wash with cold water, dry, and recrystallize from a suitable solvent. The use of microwave irradiation can lead to high yields, shorter reaction times, and purer products.
Synthesis of Specific Bromophenyl Derivatives
This approach focuses on synthesizing triazolothiadiazole derivatives containing a bromophenyl substituent.
Starting Materials: Begin with 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol.
Cyclization: Convert the starting material to 3-(3-bromophenyl)-triazolo [3,4-b] thiadiazol-6-amine. Further modifications can be made to the amine group to introduce various substituents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the triazole ring, leading to debromination or ring-opening reactions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Positional Isomerism of Halogenated Aryl Groups
- 6-(4-Bromophenyl)-3-methyl-triazolo[3,4-b]thiadiazole (): The 4-bromophenyl substituent at position 6 results in a planar arrangement with the triazolothiadiazole core (dihedral angle: 8.6°), facilitating π-π stacking interactions. This derivative exhibits anticancer and antibacterial activity, likely due to enhanced membrane permeability from the bromine atom’s electronegativity .
- 6-(2-Chlorophenyl)-3-naphthoxymethyl-triazolo[3,4-b]thiadiazole (): Replacing bromine with chlorine at position 2 reduces molecular weight and lipophilicity.
Heterocyclic and Alkyl Substituents
- 6-(5-Fluoro-3-pyridinyl)-3-(4-fluorophenoxymethyl)-triazolo[3,4-b]thiadiazole (): Fluorine substituents enhance metabolic stability and bioavailability. This compound showed anticancer activity (IC₅₀: <10 µM) against breast cancer cell lines, attributed to fluorine’s electron-withdrawing effects and improved cellular uptake . The target compound lacks fluorine but incorporates a methylsulfonyl group, which may confer resistance to enzymatic degradation.
6-(1-Adamantyl)-3-(2-fluorophenyl)-triazolo[3,4-b]thiadiazole ():
The adamantyl group’s hydrophobicity increases membrane penetration but may reduce solubility. This derivative’s crystallographic data revealed a 74.34° dihedral angle between the adamantyl and triazolothiadiazole core, suggesting conformational flexibility . The target compound’s piperidinyl group offers a balance between hydrophobicity and hydrogen-bonding capacity.
Crystallographic and Structural Insights
- Planarity and Packing : The triazolothiadiazole core is planar in most analogs (e.g., ), enabling tight crystal packing via π-π interactions and hydrogen bonds. The target compound’s 2-bromophenyl group may induce a larger dihedral angle, altering packing efficiency and solubility.
- Intermolecular Interactions : Analogs like 6-(4-bromophenyl)-3-methyl-triazolo[3,4-b]thiadiazole exhibit O–H⋯N and C–H⋯O hydrogen bonds, stabilizing the crystal lattice . The methylsulfonyl group in the target compound could introduce additional S=O⋯H–N interactions, enhancing stability.
Biological Activity
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a brominated phenyl group, a piperidine moiety, and a methylsulfonyl group, which contribute to its pharmacological profile. This article reviews the biological activities of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrN5O2S2 with a molecular weight of approximately 442.4 g/mol. The structural complexity arises from the presence of both triazole and thiadiazole rings fused together with functional groups that enhance its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer).
- Findings : Compounds similar to this compound have shown promising results with higher efficacy compared to standard chemotherapy agents like sunitinib and 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Exhibited significant antibacterial and antifungal activities.
- Mechanism : The presence of the thiadiazole ring is believed to play a critical role in interacting with microbial targets .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects:
- In Vitro Studies : Demonstrated inhibition of pro-inflammatory cytokines in cell cultures.
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances interaction with biological targets |
| Piperidine Moiety | Contributes to receptor binding affinity |
| Methylsulfonyl Group | Increases solubility and bioavailability |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Q & A
Q. What are the standard synthetic routes for 6-(2-bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves:
- Step 1: Formation of the thiadiazole-triazole fused core via cyclization of 5-substituted-1,3,4-thiadiazole-2-amines with carbonyl intermediates under reflux in ethanol or methanol .
- Step 2: Introduction of the 2-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 3: Functionalization of the piperidine ring with methylsulfonyl groups using methanesulfonyl chloride in dichloromethane with triethylamine as a base .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol . Key characterization methods:
- NMR (¹H/¹³C) to confirm regiochemistry of triazole-thiadiazole fusion.
- HRMS for molecular formula validation .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical workflow:
- Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., triazole-thiadiazole dihedral angles: 8.6° with phenyl rings ).
- FT-IR identifies sulfonyl (S=O, ~1350 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >250°C) . Common discrepancies:
- Polymorphism in piperidinyl substituents may alter crystallization patterns, requiring repeated X-ray trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological considerations:
- Assay standardization: Compare IC₅₀ values across studies using identical cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. SRB assays) .
- Structural analogs: Test derivatives (e.g., replacing bromophenyl with iodophenyl) to isolate substituent effects .
- Target profiling: Use kinase inhibition panels or bacterial sortase assays (e.g., Sortase A in S. aureus) to clarify mechanisms . Example data contradiction:
| Study | Activity (IC₅₀, μM) | Cell Line |
|---|---|---|
| A | 12.3 (Anticancer) | MCF-7 |
| B | 45.8 (Antimicrobial) | E. coli |
| Resolution: Differential membrane permeability or target specificity may explain variance . |
Q. What strategies optimize reaction yields during piperidinyl sulfonylation?
Critical parameters:
- Solvent choice: Dichloromethane outperforms THF due to better sulfonyl chloride solubility .
- Temperature: Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .
- Catalyst: DMAP (4-dimethylaminopyridine) accelerates sulfonylation by 40% compared to triethylamine alone . Yield optimization table:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| TEA, 25°C | 62 | 92% |
| DMAP, 0°C | 88 | 98% |
Q. How do molecular docking studies inform SAR for triazolo-thiadiazole derivatives?
Protocol:
- Target selection: Prioritize enzymes with crystallized structures (e.g., EGFR kinase PDB: 1M17) .
- Docking software: AutoDock Vina or Schrödinger Maestro with OPLS4 force field .
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) . Key findings:
- The 2-bromophenyl group engages in π-π stacking with Phe723 of EGFR .
- Methylsulfonyl-piperidine forms hydrogen bonds with Asp831, critical for kinase inhibition . Limitations: Protonation states of piperidine (pH 7.4 vs. docking default) may skew affinity predictions .
Q. What in vitro models best predict in vivo pharmacokinetics for this compound?
Methodology:
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor CYP3A4/2D6-mediated degradation .
- Plasma protein binding: Use equilibrium dialysis (human serum albumin, α₁-acid glycoprotein) .
- Blood-brain barrier (BBB) penetration: Parallel artificial membrane permeability assay (PAMPA-BBB) with logPe >−5.0 indicating CNS potential . Data example:
| Parameter | Value |
|---|---|
| t₁/₂ (microsomes) | 28 min |
| PPB (%) | 89.5 |
| PAMPA-BBB logPe | −5.3 |
| Interpretation: High plasma binding and low BBB penetration suggest peripheral action . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
